![molecular formula C13H12N2O4 B1406033 6,7-二甲氧基-1,4-二氢茚并[1,2-c]吡唑-3-羧酸 CAS No. 1216231-84-3](/img/structure/B1406033.png)
6,7-二甲氧基-1,4-二氢茚并[1,2-c]吡唑-3-羧酸
描述
“6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1216231-84-3. It has a molecular weight of 260.25 . This compound has been used in various research studies, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H12N2O4/c1-18-9-4-6-3-8-11 (7 (6)5-10 (9)19-2)14-15-12 (8)13 (16)17/h4-5H,3H2,1-2H3, (H,14,15) (H,16,17) . This code provides a textual representation of the compound’s molecular structure. Chemical Reactions Analysis
This compound has been used in the inhibition of carbonic anhydrase, a physiologically crucial enzyme . It has also been associated with the formation of N-glucuronides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.25 .科学研究应用
激酶抑制活性
该化合物经过优化,保留了对血管生成靶标(如血小板衍生生长因子-BB (PDGF-BB) 的受体酪氨酸激酶)的有效激酶抑制活性。 这表明它有可能用于抑制异常血管生成,而异常血管生成是癌症等疾病中常见的过程 .
抗肿瘤细胞增殖活性
该化合物已显示出广泛的肿瘤细胞抗增殖活性。 这意味着它可用于癌症研究,以研究和潜在抑制肿瘤细胞的增殖,这是癌症治疗策略中的关键步骤 .
作用机制
Target of Action
The primary target of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB) . PDGF-BB plays a crucial role in angiogenesis, the process of new blood vessel formation, which is critical in many physiological and pathological conditions.
Mode of Action
This compound acts as a potent kinase inhibitor against its target, PDGF-BB . By inhibiting the kinase activity of PDGF-BB, it disrupts the signaling pathways that are essential for angiogenesis. This results in the inhibition of new blood vessel formation.
Biochemical Pathways
The inhibition of PDGF-BB disrupts the PDGF signaling pathway, which plays a key role in cell proliferation, survival, and migration. The downstream effects of this disruption can lead to the inhibition of tumor growth and metastasis, as these processes are heavily reliant on angiogenesis .
Result of Action
The result of the action of this compound is the inhibition of angiogenesis, leading to the suppression of tumor growth and metastasis . By blocking the formation of new blood vessels, the compound can effectively starve the tumor cells of the nutrients and oxygen they need to grow and spread.
生化分析
Biochemical Properties
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB), where it acts as a potent kinase inhibitor . This inhibition is crucial for its antiproliferative activity against tumor cells. The compound’s interaction with PDGF-BB involves binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid exhibits various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by blocking the PDGF-BB signaling pathway . This inhibition leads to reduced cell growth and induces apoptosis in tumor cells. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes.
Molecular Mechanism
The molecular mechanism of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid involves its binding interactions with biomolecules, particularly enzymes. The compound acts as a competitive inhibitor of PDGF-BB receptor tyrosine kinase, binding to the enzyme’s active site and preventing substrate access . This inhibition disrupts the phosphorylation cascade necessary for cell proliferation and survival. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and efficacy.
Dosage Effects in Animal Models
The effects of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes N-glucuronidation, forming glucuronide conjugates that are more water-soluble and can be excreted from the body . This metabolic pathway is crucial for the compound’s clearance and influences its overall pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, it may bind to cytoplasmic and nuclear proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is essential for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, by targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and regulatory proteins, ultimately influencing its biochemical and cellular effects.
属性
IUPAC Name |
6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-9-4-6-3-8-11(7(6)5-10(9)19-2)14-15-12(8)13(16)17/h4-5H,3H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSOHSYWQNWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



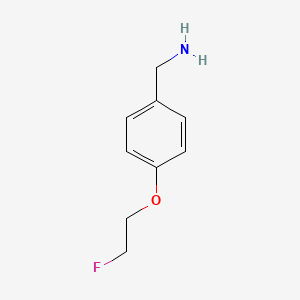
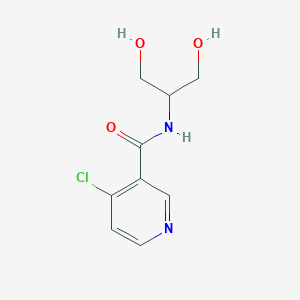
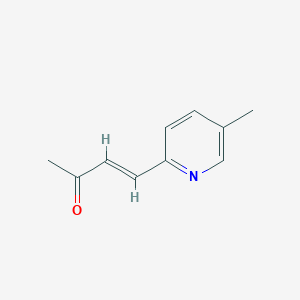

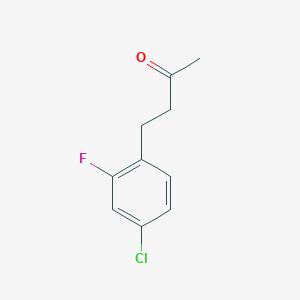

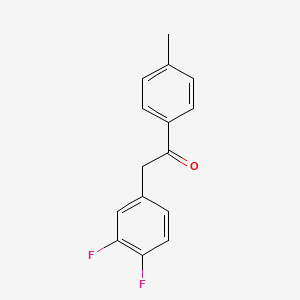
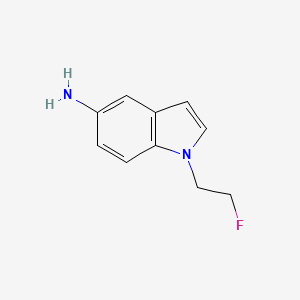
![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)
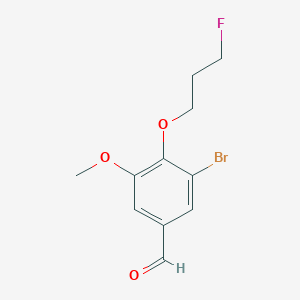

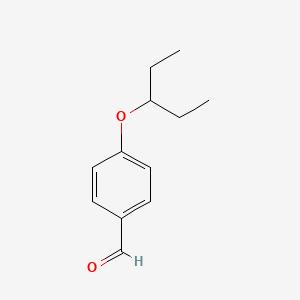
![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)
